Paba-ursodeoxycholic acid

Description

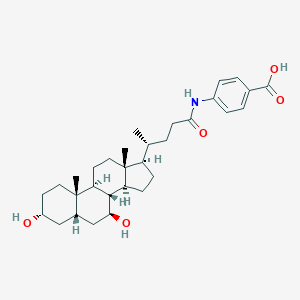

Structure

3D Structure

Properties

CAS No. |

105877-77-8 |

|---|---|

Molecular Formula |

C31H45NO5 |

Molecular Weight |

511.7 g/mol |

IUPAC Name |

4-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]benzoic acid |

InChI |

InChI=1S/C31H45NO5/c1-18(4-11-27(35)32-21-7-5-19(6-8-21)29(36)37)23-9-10-24-28-25(13-15-31(23,24)3)30(2)14-12-22(33)16-20(30)17-26(28)34/h5-8,18,20,22-26,28,33-34H,4,9-17H2,1-3H3,(H,32,35)(H,36,37)/t18-,20+,22-,23-,24+,25+,26+,28+,30+,31-/m1/s1 |

InChI Key |

XTAJJBNJCJLSMK-QTPUZMQVSA-N |

SMILES |

CC(CCC(=O)NC1=CC=C(C=C1)C(=O)O)C2CCC3C2(CCC4C3C(CC5C4(CCC(C5)O)C)O)C |

Isomeric SMILES |

C[C@H](CCC(=O)NC1=CC=C(C=C1)C(=O)O)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3[C@H](C[C@H]5[C@@]4(CC[C@H](C5)O)C)O)C |

Canonical SMILES |

CC(CCC(=O)NC1=CC=C(C=C1)C(=O)O)C2CCC3C2(CCC4C3C(CC5C4(CCC(C5)O)C)O)C |

Synonyms |

PABA-UDCA PABA-ursodeoxycholic acid |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action of Paba Ursodeoxycholic Acid

Modulation of Bile Acid Signaling Pathways

Interaction with Nuclear Receptors (e.g., Farnesoid X Receptor - FXR) and Associated Ligands

Bile acids, including PABA-UDCA, act as signaling molecules that can interact with nuclear receptors, which are proteins within cells that regulate gene expression. ontosight.aimdpi.com A key receptor in this context is the Farnesoid X Receptor (FXR). ontosight.aimdpi.comresearchgate.net When activated by bile acids, FXR orchestrates a signaling cascade that controls the synthesis, transport, and metabolism of bile acids themselves. mdpi.commicrobialcell.com

Research on the parent compound, UDCA, reveals a complex interaction with FXR. While some in vitro studies suggest UDCA is an antagonist of FXR, in vivo studies have shown that it can surprisingly lead to the activation of FXR and its target genes, such as Fibroblast Growth Factor 19 (FGF19). researchgate.net This indirect activation is thought to be mediated by UDCA's influence on the gut microbiome, which in turn modifies the pool of endogenous bile acids to include more potent FXR agonists. researchgate.net Studies on PABA-UDCA specifically have shown that it can act as a potent FXR agonist, in some cases demonstrating an even higher agonist activity than the natural FXR ligand, chenodeoxycholic acid (CDCA). researchgate.net

The activation of FXR by bile acids typically induces the expression of the Small Heterodimer Partner (SHP), a transcriptional repressor. mdpi.com SHP then inhibits the expression of Cholesterol 7-alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis from cholesterol. mdpi.com This negative feedback loop is a critical mechanism for maintaining bile acid homeostasis.

Influence on Cellular Metabolic Pathways (e.g., Lipid Metabolism, Glucose Homeostasis)

Through its interaction with nuclear receptors like FXR, PABA-UDCA can influence various metabolic pathways, including those governing lipids and glucose. ontosight.aiicepharma.com Bile acid signaling is intricately linked to the regulation of lipid and glucose metabolism. microbialcell.com For instance, the activation of FXR can impact the expression of genes involved in lipid uptake, synthesis, and transport. icepharma.comresearchgate.net

Studies on UDCA have demonstrated its ability to decrease biliary cholesterol saturation by inhibiting the intestinal absorption of cholesterol and its secretion into bile. icepharma.comaesculapius.it It has also been shown to modulate the expression of genes involved in hepatic lipid synthesis, such as those regulated by the sterol regulatory element-binding protein (SREBP)-1c. nih.gov Furthermore, bile acid metabolism has been linked to glucose homeostasis through the promotion of glucagon-like peptide 1 (GLP-1) production, a hormone that plays a role in regulating blood sugar levels.

Cytoprotective Mechanisms at the Subcellular Level

Paba-ursodeoxycholic acid exhibits protective effects on cells by targeting key subcellular components and pathways involved in cell death and survival.

Inhibition of Apoptotic Pathways (e.g., Fas-Ligand Induced Apoptosis, Bax Translocation, Caspase Activity)

Apoptosis, or programmed cell death, is a critical process that can be triggered by various stimuli, including the accumulation of toxic bile acids. PABA-UDCA, much like its parent compound UDCA, demonstrates significant anti-apoptotic properties. icepharma.comeurekalert.org It can interfere with both the extrinsic and intrinsic pathways of apoptosis.

The extrinsic pathway is often initiated by the binding of a death ligand, such as the Fas ligand, to its receptor on the cell surface. UDCA has been shown to block this pathway by preventing the trafficking of the Fas receptor to the plasma membrane.

The intrinsic, or mitochondrial, pathway of apoptosis is triggered by intracellular stress and involves the release of pro-apoptotic factors from the mitochondria. xiahepublishing.comsemanticscholar.org A key event in this pathway is the translocation of the Bax protein to the mitochondrial membrane, which leads to the release of cytochrome c. nih.govnih.gov Cytochrome c then activates a cascade of enzymes called caspases, which are the executioners of apoptosis. nih.gov Studies have shown that UDCA can inhibit the translocation of Bax to the mitochondria and subsequently reduce the activation of caspases, such as caspase-3, -7, and -9. nih.govnih.gov

Stabilization of Mitochondrial Membrane Potential and Function

Mitochondria are central to cellular energy production and are also key regulators of apoptosis. The stability of the mitochondrial membrane potential is crucial for their proper function. xiahepublishing.comresearchgate.net A drop in this potential is an early event in apoptosis. semanticscholar.org

Research has demonstrated that UDCA can protect mitochondria from damage by stabilizing their membrane potential. xiahepublishing.comresearchgate.netnih.gov This stabilization helps to prevent the release of pro-apoptotic factors like cytochrome c, thereby inhibiting the progression of cell death. researchgate.net By preserving mitochondrial function, PABA-UDCA helps to maintain cellular energy levels and prevent the initiation of the intrinsic apoptotic pathway. xiahepublishing.comresearchgate.net

Attenuation of Reactive Oxygen Species (ROS) Production

Reactive oxygen species (ROS) are highly reactive molecules that can cause significant damage to cellular components, including DNA, proteins, and lipids. eurekalert.orgnews-medical.net An overproduction of ROS, known as oxidative stress, is implicated in a wide range of cellular damage and disease processes. Bile acids can stimulate the formation of ROS, contributing to their toxicity. nih.gov

Immunomodulatory and Anti-inflammatory Cellular Signaling

Ursodeoxycholic acid (UDCA) exerts significant immunomodulatory and anti-inflammatory effects through various cellular and molecular pathways. It is known to be a cytoprotectant, shielding hepatocytes and cholangiocytes from damage induced by more toxic, hydrophobic bile acids. drugbank.comclinexprheumatol.org These protective qualities are linked to its ability to modulate key inflammatory signaling cascades.

Regulation of Inflammatory Cytokine Expression

UDCA has been demonstrated to effectively regulate the expression of key cytokines involved in the inflammatory response. Research shows that UDCA can decrease the production of several pro-inflammatory cytokines while promoting the expression of anti-inflammatory cytokines.

In studies using lipopolysaccharide (LPS)-stimulated macrophages, UDCA significantly suppressed the expression of pro-inflammatory cytokines at both the mRNA and protein levels. plos.org Specifically, it has been shown to reduce the levels of:

Tumor Necrosis Factor-α (TNF-α) plos.orgmdpi.comnih.gov

Interleukin-1α (IL-1α) plos.org

Interleukin-1β (IL-1β) plos.orgnih.gov

Interleukin-6 (IL-6) plos.orgmdpi.comnih.gov

Interleukin-8 (IL-8) mdpi.comnih.gov

Conversely, UDCA treatment has been found to increase the levels of the anti-inflammatory cytokine Interleukin-10 (IL-10) in macrophages. plos.orgnih.gov This dual action of suppressing pro-inflammatory mediators while enhancing anti-inflammatory ones is central to its therapeutic effect in inflammatory conditions.

Table 1: Effect of Ursodeoxycholic Acid on Inflammatory Cytokine Expression

| Cytokine | Effect of UDCA | Role |

|---|---|---|

| TNF-α | Decreased Expression | Pro-inflammatory |

| IL-1α | Decreased Expression | Pro-inflammatory |

| IL-1β | Decreased Expression | Pro-inflammatory |

| IL-6 | Decreased Expression | Pro-inflammatory |

| IL-8 | Decreased Expression | Pro-inflammatory |

Mediation of Trans-Repression in Innate Immune Signaling (e.g., TLR4)

UDCA plays a crucial role in modulating the innate immune system by interfering with key signaling pathways, notably the Toll-like receptor 4 (TLR4) pathway. TLR4 is a primary receptor that recognizes lipopolysaccharide (LPS), a component of gram-negative bacteria, and triggers a potent inflammatory response. acs.orgnih.gov

Research indicates that UDCA can attenuate inflammation by targeting and inhibiting the TLR4/NF-κB signaling pathway. acs.orgnih.govacs.org The activation of TLR4 typically leads to the downstream activation of nuclear factor kappa B (NF-κB), a master transcription factor for numerous pro-inflammatory genes, including cytokines. plos.orgmdpi.com By suppressing the TLR4 pathway, UDCA effectively inhibits NF-κB activation, thereby downregulating the expression of inflammatory mediators. plos.orgmdpi.comhellobio.com This mechanism of trans-repression is a key component of its anti-inflammatory properties.

Modulation of Macrophage and Kupffer Cell Activity

UDCA directly influences the activity of key innate immune cells, including macrophages and the liver-resident macrophages known as Kupffer cells. mdpi.comtandfonline.com In cholestatic conditions, the accumulation of hydrophobic bile acids can activate Kupffer cells to produce damaging reactive oxygen species (ROS). nih.gov

UDCA has been shown to counteract this effect. It prevents the production of ROS by Kupffer cells and other macrophages, thereby reducing oxidative stress in the liver. drugbank.comnih.gov Furthermore, UDCA can blunt the activation of macrophages by hydrophobic bile acids, preventing them from generating lipid peroxidation products. nih.gov In obese mice models, UDCA has been observed to attenuate hepatic inflammation by promoting a shift in macrophage polarization from a pro-inflammatory M1 state to an anti-inflammatory M2 state. mdpi.com

Cholerectic Actions and Bile Flow Regulation

UDCA is widely recognized for its choleretic effects, meaning it stimulates the secretion and flow of bile. drugbank.commdpi.comaasld.org This action is critical for alleviating cholestasis, a condition characterized by reduced bile flow.

Alteration of Intracellular Calcium Levels and Activation of Transport Proteins (e.g., AE2)

The choleretic effect of UDCA is mediated by complex cellular mechanisms involving intracellular signaling and the activation of specific transport proteins. One of the key mechanisms is the elevation of intracellular calcium (Ca²⁺) levels. nih.govtandfonline.com

Studies have shown that UDCA and its conjugates can increase intracellular Ca²⁺ concentrations in hepatocytes and cholangiocytes (biliary epithelial cells). drugbank.comtandfonline.com This rise in calcium acts as a crucial secondary messenger, triggering several downstream events that promote bile flow:

Stimulation of Vesicular Exocytosis: Increased intracellular calcium promotes the insertion of transport proteins into the canalicular membrane of hepatocytes through vesicular exocytosis. drugbank.comnih.gov

Activation of Transport Proteins: UDCA upregulates the expression and function of key membrane transport proteins involved in bile formation. A critical example is the anion exchanger 2 (AE2) , a chloride-bicarbonate (Cl⁻/HCO₃⁻) exchanger. drugbank.comnih.govnih.gov AE2 is vital for biliary bicarbonate secretion, a key driver of bile flow. UDCA has been found to upregulate the expression of the AE2 transporter, which can be diminished in cholestatic diseases like PBC. nih.govnih.gov The activation of AE2 facilitates the secretion of bicarbonate into the bile, which in turn stimulates ductular bile flow. portlandpress.comtandfonline.com

The stimulation of these transport systems, driven by changes in intracellular calcium signaling, results in a bicarbonate-rich choleresis that helps protect bile duct cells from damage. portlandpress.comtandfonline.com

Table 2: Key Proteins in UDCA-Mediated Choleretic Action

| Protein | Name | Function in Bile Flow | Effect of UDCA |

|---|---|---|---|

| AE2 | Anion Exchanger 2 | Mediates Cl⁻/HCO₃⁻ exchange, driving bicarbonate-rich bile secretion. | Upregulates expression and function. |

| Transport Proteins (general) | e.g., BSEP, MRP2 | Mediate secretion of bile salts and other components into bile. | Stimulates insertion into membrane via Ca²⁺-dependent exocytosis. |

Activation of Protein Kinase C (PKC-α) and Mitogen-Activated Protein Kinase (MAPK) Pathways

This compound, a conjugate of ursodeoxycholic acid (UDCA) and para-aminobenzoic acid (PABA), is understood to exert its cellular effects by modulating key signaling pathways, drawing from the established mechanisms of its parent compound, UDCA. ontosight.ai The activation of Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to these mechanisms. Research on UDCA and its taurine (B1682933) conjugate, TUDCA, provides the foundational understanding of these processes.

Studies have shown that TUDCA can trigger the activation of PKC-α by elevating intracellular calcium ion levels in liver cells, which in turn facilitates bile outflow. researchgate.net This activation of Ca(2+)-dependent PKC-α is a required step for UDCA and TUDCA to inhibit the growth and secretion of cholangiocytes, the epithelial cells lining the bile ducts. nih.gov

Furthermore, UDCA and TUDCA have been demonstrated to activate anti-apoptotic signaling pathways through the sequential activation of the MAPK pathway, specifically involving ERK1/2 (extracellular-signal-regulated kinase 1/2). conicet.gov.ar This activation is part of a broader survival mechanism in hepatocytes. The protective effects of TUDCA against bile acid-induced apoptosis are dependent on the activation of the p38/ERK/MAPK and PI3K pathways. nih.govrug.nl The MAPK signaling pathways, which include ERK, c-Jun N-terminal kinase (JNK), and p38 MAPK, are crucial in regulating gene expression, cell proliferation, and programmed cell death. nih.gov By activating these pathways, UDCA and its derivatives can promote cell survival and protect against cellular damage. nih.gov

| Pathway Component | Activating Compound | Observed Effect | Reference |

| Protein Kinase C-α (PKC-α) | TUDCA/UDCA | Facilitates bile outflow; Inhibits cholangiocyte growth and secretion | researchgate.netnih.gov |

| Mitogen-Activated Protein Kinase (MAPK) - ERK1/2 | UDCA/TUDCA | Activates anti-apoptotic signaling; Promotes cell survival | conicet.gov.arnih.gov |

| Mitogen-Activated Protein Kinase (MAPK) - p38 | TUDCA | Protects against bile acid-induced apoptosis | nih.govrug.nl |

Influence on Cholesterol Homeostasis at the Cellular Level

The influence of this compound on cholesterol homeostasis is primarily extrapolated from the extensive research on UDCA. ontosight.ai UDCA modulates cholesterol levels through a multi-faceted approach at the cellular level, impacting both its absorption from the intestine and its secretion into bile. aesculapius.itdrugbank.com

Inhibition of Cholesterol Absorption and Secretion into Bile

A primary mechanism by which UDCA and its derivatives maintain cholesterol homeostasis is by reducing the amount of cholesterol the body absorbs and secretes. wikipedia.org Oral administration of UDCA leads to a decrease in the hepatic output of cholesterol, which makes the bile less saturated with cholesterol. nih.gov

Several key actions contribute to this effect:

Reduction of Biliary Cholesterol Secretion: The compound significantly decreases the secretion of cholesterol from the liver into the bile. aesculapius.itnih.gov This is a major factor in altering the composition of bile from supersaturated to unsaturated. aesculapius.it

Stimulated Cholesterol Catabolism: It has been suggested that a stimulated degradation of cholesterol into bile acids may partly explain the decrease in the hepatic secretion of cholesterol. nih.gov However, other research indicates that while bile acid synthesis may increase with prolonged treatment, cholesterol synthesis in the liver remains unchanged. nih.gov

These actions collectively help to dissolve cholesterol-rich gallstones and prevent their formation. wikipedia.org

| Mechanism | Effect | Associated Compound | Key Findings | Reference |

| Intestinal Cholesterol Absorption | Inhibition | UDCA | Reduces the rate at which the intestine absorbs cholesterol molecules. | drugbank.comwikipedia.org |

| Biliary Cholesterol Secretion | Reduction | UDCA | Decreases hepatic output of cholesterol, leading to bile desaturation. | aesculapius.itnih.govnih.gov |

| Cholesterol Solubilization | Decrease | UDCA | Decreased intraluminal solubilized cholesterol. | nih.gov |

| Cholesterol Catabolism | Stimulation | UDCA | May contribute to the decrease in hepatic cholesterol secretion. | nih.gov |

Biotransformation and Metabolic Fate of Paba Ursodeoxycholic Acid

Conjugation Processes in Hepatic Metabolism

Once Paba-ursodeoxycholic acid is hydrolyzed in the intestine and the component parts, UDCA and PABA, are absorbed, the UDCA moiety undergoes further metabolism in the liver. researchgate.net This hepatic processing is crucial for its subsequent excretion into the bile.

Upon reaching the liver, the unconjugated UDCA released from Paba-UDCA is subject to conjugation with amino acids. researchgate.net This process is a standard metabolic pathway for bile acids. tandfonline.com The liver conjugates UDCA with either glycine (B1666218) or taurine (B1682933) before it is excreted into the bile. researchgate.netresearchgate.netdrugbank.com In humans, orally administered UDCA is predominantly conjugated with glycine, and to a lesser degree, with taurine. researchgate.netnih.gov One study found that after UDCA administration, the resulting biliary UDCA was mainly (79.8%) conjugated with glycine. researchgate.net Conversely, when taurine-conjugated UDCA (TUDCA) was administered, the biliary UDCA was preferentially (95.4%) conjugated with taurine. researchgate.net This hepatic conjugation increases the water solubility of the bile acid, facilitating its function in the digestive system. biocrates.com These conjugated forms, along with any absorbed, intact Paba-UDCA, are then subject to enterohepatic circulation. researchgate.net

Deconjugation and Hydrolysis

The defining characteristic of this compound's metabolism is its specific susceptibility to cleavage by gut bacteria, a feature that contrasts sharply with its stability against the host's own digestive enzymes. tandfonline.comnih.gov

This compound is specifically designed to be a substrate for cholylglycine hydrolase, an enzyme produced by intestinal bacteria. tandfonline.comnih.govnih.govnih.gov This enzyme cleaves the amide bond, deconjugating the molecule to release free PABA and UDCA. tandfonline.comtandfonline.com This process is efficient, and numerous species of aerobic and anaerobic bacteria that are known to deconjugate glycocholic acid can also split Paba-UDCA. nih.govnih.gov

This specific bacterial hydrolysis has been utilized as a method to evaluate the activity and overgrowth of intestinal bacteria (SIBO). mdpi.comgrafiati.com By measuring the amount of PABA excreted in the urine following oral administration of Paba-UDCA, researchers can quantify the extent of bacterial enzymatic activity in the gut. tandfonline.comnih.gov For instance, in rat studies, animals with surgically-induced intestinal stagnant loops (a model for bacterial overgrowth) excreted significantly more PABA in their urine compared to control rats. nih.govnih.gov Conversely, rats treated with various antibiotics to suppress intestinal flora showed a marked decrease in urinary PABA excretion. tandfonline.comnih.gov

| Condition | Mean PABA Excretion (μg ± SE/SD) | Reference |

|---|---|---|

| Control Rats | 338.5 ± 13.8 (SE) | nih.gov |

| Control Rats | 338.5 ± 43.8 (SD) | nih.gov |

| Intestinal Bacterial Overgrowth (Stagnant Loop) | 673.6 ± 70.2 (SE) | nih.gov |

| Intestinal Antisepsis (Polymyxin B + Tinidazole) | 14.0 ± 2.5 (SE) | nih.gov |

| Intestinal Antisepsis (Kanamycin) | 50.3 ± 5.8 (SE) | tandfonline.com |

| Intestinal Antisepsis (Clindamycin) | 57.4 ± 7.4 (SE) | tandfonline.com |

A critical feature of this compound is its complete resistance to hydrolysis by the host's digestive enzymes. tandfonline.comnih.gov Studies have shown that it is not cleaved by pancreatic enzymes or enzymes present in the intestinal mucosa. tandfonline.comnih.govmdpi.comnii.ac.jp This stability ensures that the compound remains intact until it reaches regions of the intestine with significant bacterial populations, allowing for the specific measurement of bacterial cholylglycine hydrolase activity. nih.gov This contrasts with other synthetic bile acid conjugates, such as those made with L-leucine or L-lysine, which are cleaved by pancreatic enzymes like carboxypeptidase A and B. nih.govmdpi.com

| Enzyme Source | Paba-UDCA | Ursodeoxycholyl-L-leucine | Ursodeoxycholyl-L-lysine | Reference |

|---|---|---|---|---|

| Pancreatic Enzymes | Not Hydrolyzed | Cleaved | Cleaved | nih.govmdpi.com |

| Carboxypeptidase A | Not Hydrolyzed | Cleaved | Not Cleaved | nih.gov |

| Carboxypeptidase B | Not Hydrolyzed | Not Cleaved | Cleaved | nih.gov |

| Bacterial Cholylglycine Hydrolase | Cleaved | Cleaved | Cleaved | nih.gov |

Enzymatic Hydrolysis by Intestinal Microflora (e.g., Cholylglycine Hydrolase)

Phase I Metabolic Transformations

Phase I metabolism involves chemical reactions like oxidation, reduction, or hydrolysis, which typically introduce or expose functional groups on a molecule to increase its polarity. drughunter.comopenaccessjournals.comlongdom.org For this compound, these transformations occur on the UDCA moiety after it has been liberated from PABA.

The UDCA molecule, once freed, can undergo Phase I metabolic reactions, primarily in the liver. mdpi.com The most common of these are oxidation and hydroxylation reactions, catalyzed by enzymes such as the cytochrome P450 family. longdom.org An in-vitro study using liver microsomes to simulate metabolism identified a total of 20 metabolites of UDCA. mdpi.com The study found that hydroxylation, oxidation, and epimerization were dominant metabolic pathways. mdpi.com These Phase I reactions can then be followed by Phase II conjugation, such as glucuronidation or sulfation. mdpi.com

The primary Phase I transformations observed for UDCA include the introduction of additional hydroxyl groups (hydroxylation) or the conversion of existing hydroxyl groups to keto groups (oxidation). mdpi.com

| Metabolite ID | Metabolic Reaction | Resulting Compound Structure | Reference |

|---|---|---|---|

| M1 | Oxidation | 7-oxo-lithocholic acid | mdpi.com |

| M2 | Oxidation | 3-oxo-ursodeoxycholic acid | mdpi.com |

| M3 | Epimerization | Chenodeoxycholic acid (CDCA) | mdpi.com |

| M4 | Epimerization | Alloisolithocholic acid | mdpi.com |

| M5 | Oxidation | 3,7-dioxo-cholanic acid | mdpi.com |

| M6 | Oxidation/Epimerization | 7-oxo-chenodeoxycholic acid | mdpi.com |

| M7 | Hydroxylation | Hyocholic acid/Muricholic acid isomer | mdpi.com |

| M8 | Hydroxylation | Hyocholic acid/Muricholic acid isomer | mdpi.com |

Epimerization Processes (e.g., Ursodeoxycholic Acid to Chenodeoxycholic Acid)

The biotransformation between ursodeoxycholic acid (UDCA) and its 7α-hydroxy epimer, chenodeoxycholic acid (CDCA), is a key metabolic process mediated by intestinal microflora. oup.com This epimerization is a two-step reaction involving a 7-keto-lithocholic acid (3α-hydroxy-7-keto-5β-cholanoic acid) intermediate. oup.comnih.govmdpi.com

First, the 7β-hydroxyl group of UDCA can be oxidized by bacterial 7β-hydroxysteroid dehydrogenase (7β-HSDH) to form the 7-keto intermediate. oup.com Subsequently, this intermediate can be stereospecifically reduced by a bacterial 7α-hydroxysteroid dehydrogenase (7α-HSDH) to form chenodeoxycholic acid. oup.com Conversely, CDCA can be converted back to UDCA via the same intermediate, with the final step involving the action of 7β-HSDH. oup.comnih.govnih.gov While the conversion of CDCA to UDCA is well-documented by specific bacterial strains like Clostridium baratii, the reverse epimerization of UDCA to CDCA also occurs within the gut, contributing to the dynamic equilibrium of the bile acid pool. nih.govdrugbank.com

Dehydroxylation Pathways (e.g., Formation of Lithocholic Acid)

A significant metabolic fate for the ursodeoxycholic acid released from this compound is 7-dehydroxylation, a process carried out by anaerobic intestinal bacteria. mdpi.comnih.gov This transformation removes the hydroxyl group at the 7-position, converting UDCA into the more toxic, hydrophobic secondary bile acid, lithocholic acid (LCA). drugbank.comcapes.gov.br

Studies have shown that the fecal bacterial flora is capable of 7-dehydroxylating both UDCA and chenodeoxycholic acid to yield lithocholic acid. nih.gov Research involving anaerobic incubation of UDCA with human fecal flora demonstrated that a substantial portion of UDCA can be converted to LCA. nih.gov For instance, in one study, 41% of ursodeoxycholic acid was 7-dehydroxylated to lithocholic acid during a two-hour incubation period with feces from normal subjects. nih.gov The enzymes involved appear to be stereospecific, as the removal of the 7β-hydroxy group of UDCA proceeds more slowly than the removal of the 7α-hydroxy group of CDCA. nih.gov The formation of LCA is a critical step, as its potential toxicity necessitates further detoxification pathways. mdpi.comcapes.gov.br

Phase II Metabolic Transformations

Following its absorption and initial biotransformation, the UDCA moiety undergoes Phase II metabolic reactions, primarily in the liver. These conjugation reactions increase the water solubility of the bile acids, facilitating their elimination and reducing potential toxicity.

Glucuronidation

Glucuronidation is a recognized pathway in the metabolism of ursodeoxycholic acid. nih.govcore.ac.uk In vitro studies using enzyme-enriched liver microsomes have successfully identified UDCA-glucuronide as a metabolite. nih.govresearchgate.net This process involves the covalent addition of a glucuronic acid molecule to the bile acid structure, a reaction catalyzed by uridine (B1682114) diphosphate-glycosyltransferases (UGTs). dntb.gov.ua While typically a minor pathway for UDCA compared to amidation with glycine or taurine, glucuronidation plays a role in the detoxification and excretion of bile acids. tandfonline.com

Sulfation

Sulfation is a crucial Phase II detoxification mechanism for bile acids, particularly for the more toxic secondary bile acid, lithocholic acid, which is formed from UDCA. capes.gov.brtandfonline.com While UDCA itself can undergo some sulfation at the 3-position, this is generally a minor pathway. nih.govtandfonline.com The primary importance of sulfation in the context of UDCA metabolism lies in the detoxification of its 7-dehydroxylation product, LCA. drugbank.comtandfonline.com LCA absorbed from the colon is efficiently sulfated in the liver. The resulting sulfated lithocholyl conjugates are poorly reabsorbed by the intestine and are thus effectively eliminated from the enterohepatic circulation, primarily through fecal excretion. drugbank.comtandfonline.com This sulfation barrier is critical in preventing the accumulation of toxic LCA. capes.gov.br

Enterohepatic Circulation Dynamics

Modulation of Bile Acid Pool Composition and Kinetics

Oral administration of UDCA leads to a significant shift in the composition of the circulating bile acid pool. plos.org It enriches the pool with the hydrophilic UDCA and its glycine and taurine conjugates, which can constitute 30-50% of the total biliary and plasma bile acids during chronic administration. drugbank.complos.org This enrichment displaces the more hydrophobic and potentially toxic endogenous bile acids like deoxycholic acid and chenodeoxycholic acid. plos.org

Beyond altering the composition, UDCA has been shown to accelerate the kinetics of bile acid enterohepatic circulation. nih.gov Studies in mice have demonstrated that UDCA administration shortens the cycling time of bile acids. nih.gov This effect is linked to the inhibition of the farnesoid X receptor (FXR) signaling pathway in the ileum. nih.govresearchgate.net By inhibiting intestinal FXR, UDCA reduces the downstream signaling molecule FGF15/19 (in rodents), which in turn induces the expression of key bile acid transporters in the liver, promoting faster circulation. nih.govresearchgate.net

Interactive Data Tables

Table 1: Summary of Key Metabolic Fates of the Ursodeoxycholic Acid (UDCA) Moiety

| Metabolic Process | Location | Key Enzymes/Mediators | Resulting Compound(s) | Significance |

| Epimerization | Intestine | Bacterial 7α/β-HSDH | Chenodeoxycholic Acid (CDCA) | Contributes to the dynamic equilibrium of the bile acid pool. oup.comdrugbank.com |

| Dehydroxylation | Intestine | Bacterial 7-dehydroxylase | Lithocholic Acid (LCA) | Formation of a toxic secondary bile acid requiring further detoxification. nih.govcapes.gov.br |

| Glucuronidation | Liver | UGTs | UDCA-glucuronide | Minor detoxification and excretion pathway. nih.govdntb.gov.ua |

| Sulfation | Liver | Sulfotransferases (SULTs) | UDCA-sulfate, Lithocholyl-sulfate | Major detoxification pathway for LCA, enhancing its fecal excretion. drugbank.comtandfonline.comtandfonline.com |

Table 2: Impact of Ursodeoxycholic Acid (UDCA) Administration on Bile Acid Pool

| Parameter | Observation | Mechanism | Reference(s) |

| Composition | UDCA and its conjugates become a major component of the bile acid pool (30-50%). | Enrichment with administered hydrophilic bile acid, displacing endogenous hydrophobic bile acids. | drugbank.complos.org |

| Kinetics | The cycling time of bile acids is shortened, and enterohepatic circulation is accelerated. | Inhibition of intestinal Farnesoid X Receptor (FXR) signaling. | nih.govresearchgate.net |

Impact on Bile Acid Transporters

The impact of this compound (PABA-UDCA) on bile acid transporters is an area of scientific inquiry, with current understanding largely extrapolated from the known effects of its principal metabolite, ursodeoxycholic acid (UDCA). Direct research on the effects of the intact PABA-UDCA molecule on these transporters is limited. The biotransformation of PABA-UDCA in the intestine results in the release of UDCA, which then enters the enterohepatic circulation and can influence the expression and function of key bile acid transporters in the liver and intestine.

The primary mechanism through which UDCA is thought to exert its influence on bile acid transporters is by modulating the activity of the farnesoid X receptor (FXR), a nuclear receptor that plays a pivotal role in regulating bile acid homeostasis. ontosight.ainih.gov UDCA is considered a weak ligand and even an antagonist of FXR in humans. nih.govfrontiersin.org By inhibiting FXR signaling, UDCA can indirectly alter the expression of various transporter proteins. researchgate.net

Key Bile Acid Transporters Influenced by UDCA:

Bile Salt Export Pump (BSEP; ABCB11): Located in the canalicular membrane of hepatocytes, BSEP is crucial for the excretion of bile salts from the liver into the bile. Studies in mice have shown that UDCA administration leads to an up-regulation of Bsep expression. nih.gov This stimulation of canalicular transporter expression is considered a key part of UDCA's therapeutic effects in cholestatic conditions. nih.gov

Na+-Taurocholate Cotransporting Polypeptide (NTCP; SLC10A1): As the primary transporter responsible for the uptake of conjugated bile acids from the portal blood into hepatocytes, NTCP plays a critical role in the enterohepatic circulation of bile acids. Research in mice has indicated that UDCA does not significantly affect the expression of Ntcp at the basolateral membrane. nih.gov

Organic Anion Transporting Polypeptides (OATPs): This family of transporters, including OATP1B1, OATP1B3, and OATP2B1, is involved in the uptake of various compounds, including bile acids, into hepatocytes. Studies have shown that UDCA and its derivative norUDCA are not significant substrates for these transporters, suggesting they are not the primary route for their hepatocellular uptake. nih.gov In mouse studies, UDCA was found to down-regulate the expression of Oatp1. nih.gov

Multidrug Resistance-Associated Protein 2 (MRP2; ABCC2): This canalicular transporter is involved in the secretion of various organic anions, including conjugated bilirubin (B190676) and some bile acid conjugates. In mice, UDCA has been shown to up-regulate the expression of Mrp2. nih.gov

Intestinal Bile Acid Transporters: UDCA has been found to induce the expression of key export pumps in the duodenum, such as BCRP (Breast Cancer Resistance Protein) and P-glycoprotein, which may contribute to intestinal detoxification. nih.gov

The following table summarizes the observed effects of UDCA on various bile acid transporters based on preclinical studies. It is important to note that these findings are for UDCA and may not directly reflect the actions of intact PABA-UDCA.

| Transporter | Location | Function | Observed Effect of UDCA | Species Studied |

| BSEP (ABCB11) | Hepatocyte Canalicular Membrane | Bile salt export | Upregulation | Mouse |

| NTCP (SLC10A1) | Hepatocyte Basolateral Membrane | Conjugated bile acid uptake | No significant effect | Mouse |

| OATP1 (SLCO1A1) | Hepatocyte Basolateral Membrane | Organic anion/bile acid uptake | Downregulation | Mouse |

| MRP2 (ABCC2) | Hepatocyte Canalicular Membrane | Organic anion export | Upregulation | Mouse |

| BCRP (ABCG2) | Duodenal Enterocytes | Xenobiotic/drug export | Induction | Human |

| P-glycoprotein (ABCB1) | Duodenal Enterocytes | Xenobiotic/drug export | Induction | Human |

The modulation of these transporters by the UDCA component of PABA-UDCA contributes to a shift in the bile acid pool towards more hydrophilic and less toxic species, enhances biliary secretion, and may protect hepatocytes from the damaging effects of accumulated hydrophobic bile acids. drugbank.com The antagonistic effect of UDCA on FXR in the intestine is thought to reduce the production of fibroblast growth factor 19 (FGF19), a hormone that inhibits bile acid synthesis in the liver. researchgate.net This, in turn, can lead to an induction of bile acid synthesis and an acceleration of the enterohepatic circulation of bile acids. researchgate.net

Structure Activity Relationship Sar Studies of Paba Ursodeoxycholic Acid

Influence of the Para-aminobenzoic Acid Moiety on Biological Target Interactions

The addition of the PABA moiety to the UDCA backbone introduces a new functional group that can significantly influence how the compound interacts with biological targets. ontosight.airesearchgate.net PABA itself is a building block in the synthesis of various drugs and is recognized for its role in diverse therapeutic applications. researchgate.net Its presence in PABA-UDCA can modulate the molecule's binding affinity to receptors and enzymes.

The mechanism of action for bile acid derivatives like PABA-UDCA often involves the modulation of bile acid signaling pathways, which are critical for regulating lipid and glucose metabolism. ontosight.ai These pathways are largely controlled by nuclear receptors, most notably the farnesoid X receptor (FXR). ontosight.ai The PABA moiety may alter the way the molecule docks into the ligand-binding domain of such receptors, potentially enhancing or modifying its agonist or antagonist activity compared to unconjugated UDCA. ontosight.ai

Furthermore, the amino group of PABA is known to play a role in the transport of its derivatives, which could influence the cellular uptake and trafficking of PABA-UDCA. researchgate.net This alteration in transport characteristics can lead to different intracellular concentrations and, consequently, a modified pharmacological response.

Research has also explored the use of PABA-UDCA in diagnostic applications, specifically for detecting intestinal bacteria. nih.govresearchgate.net In this context, the PABA moiety serves as a reporter molecule. Certain intestinal bacteria possess enzymes, such as cholylglycine hydrolase, that can cleave the amide bond between UDCA and PABA. nih.govresearchgate.net The subsequent release of free PABA, which can be absorbed and excreted in the urine, provides a quantitative measure of bacterial overgrowth. nih.gov This diagnostic utility is a direct consequence of the specific chemical linkage of the PABA moiety.

Stereochemical Considerations and Bile Acid Hydrophilicity

The stereochemistry of the bile acid component, ursodeoxycholic acid, is a critical determinant of its biological properties. UDCA is the 7β-epimer of chenodeoxycholic acid and is noted for its high hydrophilicity compared to other endogenous bile acids like cholic acid and chenodeoxycholic acid. drugbank.comaasld.org This hydrophilicity is a key factor in its cytoprotective effects, as it is less toxic to hepatocytes and cholangiocytes. drugbank.com

The orientation of the hydroxyl groups on the steroid backbone of UDCA contributes significantly to its hydrophilicity. The spatial arrangement of these groups influences how the molecule interacts with water and biological membranes, which in turn affects its solubility and transport across cellular barriers. drugbank.comaasld.org The addition of the PABA group introduces an aromatic component that can impact these interactions.

Studies comparing UDCA with other hydrophilic bile acids, such as ursocholic acid, have highlighted that hydrophilicity alone does not guarantee therapeutic efficacy. nih.gov The specific stereochemical configuration of UDCA appears to be crucial for its beneficial effects. nih.gov Therefore, in PABA-UDCA, the retained stereochemistry of the UDCA portion is fundamental to its biological activity, while the PABA moiety primarily modulates its interactions and pharmacokinetic properties.

Impact of Conjugation and Derivatization on Biological Activity and Binding Affinity

The conjugation of UDCA with PABA is a form of derivatization that can significantly impact its biological activity and binding affinity. ontosight.ai This strategy is a part of a broader approach in medicinal chemistry known as prodrug design, where a parent drug is modified to improve its delivery, efficacy, or safety profile. science.gov

The formation of the amide linkage between UDCA and PABA can influence the molecule's susceptibility to enzymatic cleavage. nih.gov This is particularly relevant in the gut, where bacterial enzymes can hydrolyze the conjugate, releasing the individual components. nih.govresearchgate.net This targeted release is a key feature of its use in diagnostic tests for small intestinal bacterial overgrowth. researchgate.net

Further derivatization of PABA-UDCA, such as through sulfation to form PABA-UDCA disulphate, can further alter its properties. nih.gov For instance, PABA-UDCA disulphate was found to be more water-soluble than PABA-UDCA and was not actively absorbed in the small intestine. nih.gov This modification makes it a "single pass" substance in the gut, which can be advantageous for certain diagnostic applications by reflecting the total bacterial activity in both the small and large intestines. nih.gov

These derivatizations highlight how modifications to the PABA-UDCA structure can fine-tune its pharmacokinetic profile and biological targeting. The choice of the conjugating molecule and any subsequent chemical modifications are critical in determining the ultimate biological activity and binding characteristics of the final compound.

Preclinical Research Models and Methodologies for Paba Ursodeoxycholic Acid Studies

In Vitro Cellular Models for Mechanistic Investigations

In vitro cellular models are crucial for dissecting the molecular mechanisms of action of Paba-ursodeoxycholic acid (PABA-UDCA). These models allow for controlled experiments to understand its effects on specific cell types relevant to its potential therapeutic applications.

Hepatocyte and Cholangiocyte Culture Systems

Hepatocytes and cholangiocytes are primary cell types in the liver and are central to bile acid metabolism and transport. Ursodeoxycholic acid (UDCA), the parent compound of PABA-UDCA, is known to protect these cells from the toxic effects of hydrophobic bile acids. drugbank.comnews-medical.net In vitro studies using primary hepatocytes or hepatocyte-derived cell lines are employed to investigate how PABA-UDCA influences bile acid synthesis, conjugation, and transport. For instance, studies have shown that UDCA can modulate the expression and function of key transporters involved in bile flow. researchgate.netnih.govnih.gov

Cholangiocyte culture systems, including three-dimensional (3D) models that form cystic structures, are used to study the effects of bile acids on biliary secretion. plos.org Research has demonstrated that taurine-conjugated UDCA (TUDCA) enhances secretin-stimulated biliary hydrocholeresis in cultured rat cholangiocytes, a process involving the bicarbonate extruder Ae2 and various signaling pathways. plos.org These systems are valuable for understanding how PABA-UDCA might influence biliary function and protect against cholestatic injury. news-medical.net

Immune Cell Lines (e.g., Macrophages, Microglia)

The immunomodulatory properties of UDCA are a significant area of research. Cell lines such as the murine macrophage cell line RAW 264.7 are used to study the anti-inflammatory effects of UDCA. plos.orgsemanticscholar.org In these models, UDCA has been shown to suppress the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as TNF-α, IL-1β, and IL-6 in response to inflammatory stimuli like lipopolysaccharide (LPS). plos.orgsemanticscholar.org

Similarly, microglial cell lines are used to investigate the neuroprotective effects of UDCA. Studies have shown that UDCA can inhibit the activation of microglia and the subsequent release of inflammatory factors in response to stimuli like amyloid-beta peptides, suggesting a potential role in neuroinflammatory conditions. mdpi.comnih.gov These models are essential for elucidating the mechanisms by which PABA-UDCA might exert anti-inflammatory and neuroprotective effects.

Other Relevant Cell Types (e.g., Osteoblastic Cells, Neuroblastoma Cells, Osteosarcoma Fibroblasts, Caco-2 Cells)

The applications of UDCA and its derivatives extend beyond the liver. In vitro models using other cell types have revealed a broader range of potential therapeutic effects.

Osteoblastic and Osteosarcoma Cells: Studies using human osteoblasts (hOB) and the osteosarcoma cell line Saos-2 have shown that UDCA can counteract the pro-apoptotic effects of bilirubin (B190676) and lithocholic acid (LCA), substances that can accumulate in cholestatic diseases. nih.gov This suggests a potential role for PABA-UDCA in protecting against bone loss associated with liver disease.

Neuroblastoma Cells: In vitro studies with neuroblastoma cell lines have demonstrated that UDCA can protect against apoptosis induced by various toxins. kcl.ac.uk This supports the investigation of PABA-UDCA for its potential neuroprotective properties.

Caco-2 Cells: The Caco-2 cell line, which differentiates into a model of the intestinal epithelium, is utilized to study the intestinal absorption and metabolism of compounds. While specific data on PABA-UDCA in Caco-2 cells is limited, this model is instrumental in understanding the intestinal handling of bile acid conjugates.

Pancreatic Adenocarcinoma Cells: Research on pancreatic adenocarcinoma cell models, such as Capan-2, has indicated that UDCA can induce oxidative stress and reduce the proportion of cancer stem cells.

In Vivo Animal Models for Systemic Effects and Biotransformation

Rodent Models for Bile Acid Metabolism and Enterohepatic Circulation Studies

Rodent models, particularly rats and mice, are extensively used to study bile acid metabolism and the enterohepatic circulation. nih.goveurekalert.org These models allow for the investigation of how PABA-UDCA is absorbed, distributed, metabolized, and excreted.

Studies in rats have been instrumental in evaluating the deconjugation of PABA-UDCA by intestinal bacteria. nih.gov Following oral administration, the amount of PABA excreted in the urine serves as an indicator of bacterial cholylglycine hydrolase activity. nih.gov These experiments have shown that in rats with intestinal bacterial overgrowth, there is a significantly higher excretion of PABA, while in rats with intestinal antisepsis, the excretion is markedly lower. nih.govnih.gov

Models for Investigating Intestinal Microbiota Interactions

The gut microbiota plays a critical role in the biotransformation of bile acids. mdpi.comjjgastro.comnih.gov PABA-UDCA is specifically designed to be a substrate for bacterial bile salt hydrolases. nih.govmdpi.com Animal models are essential for studying this interaction in a complex in vivo environment.

In vivo experiments in rats have demonstrated that the deconjugation of PABA-UDCA is dependent on the presence and activity of the intestinal microbiota. nih.gov Models of intestinal bacterial overgrowth, often created by surgically forming an enteric blind loop, show increased hydrolysis of PABA-UDCA. nih.gov Conversely, treatment with antibiotics to suppress the gut microbiota leads to a significant reduction in PABA-UDCA deconjugation. nih.govnih.gov These models are vital for validating the utility of PABA-UDCA as a diagnostic tool for assessing small intestinal bacterial overgrowth (SIBO).

Below is a table summarizing the key findings from preclinical research on PABA-UDCA and its parent compound, UDCA.

| Model Type | Specific Model | Key Findings | Reference |

| In Vitro | RAW 264.7 Macrophages | UDCA suppresses LPS-induced pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and nitric oxide. | plos.orgsemanticscholar.org |

| In Vitro | Rat Microglia | UDCA inhibits the production of IL-1β and nitric oxide stimulated by amyloid-beta. | nih.gov |

| In Vitro | Human Osteoblasts (hOB), Saos-2 Osteosarcoma Cells | UDCA counteracts the apoptotic effects of bilirubin and lithocholic acid. | nih.gov |

| In Vitro | Rat Cholangiocytes (3D culture) | Taurine-conjugated UDCA enhances secretin-stimulated biliary secretion. | plos.org |

| In Vivo | Rat Model | Oral PABA-UDCA administration leads to urinary PABA excretion, which is increased in bacterial overgrowth and decreased with antibiotics. | nih.govnih.gov |

| In Vivo | Mouse Model | Oral UDCA administration alters the bile acid pool, increases bile acid transporter expression, and accelerates enterohepatic circulation. | researchgate.netnih.govnih.gov |

| In Vivo | Mouse Model (Human-like bile acid composition) | Allows for studying the effects of UDCA in a more physiologically relevant context for humans. | plos.orgresearchgate.net |

Advanced Experimental Techniques for Mechanistic Elucidation

To unravel the intricate molecular mechanisms of action of this compound, researchers employ a range of sophisticated experimental techniques. These methodologies are essential for dissecting the compound's influence on gene expression, protein function, and the complex signaling cascades within target cells.

Gene Expression and Protein Analysis in Target Pathways

The investigation into how this compound functions at a molecular level frequently centers on analyzing its effects on gene expression and the subsequent synthesis of proteins in specific cellular pathways. These studies are fundamental to pinpointing the compound's molecular targets and understanding its therapeutic potential.

Key areas of research include the modulation of pathways governed by nuclear receptors, such as the farnesoid X receptor (FXR), which is a critical regulator of bile acid, lipid, and glucose metabolism. To quantify the impact of this compound on this pathway, scientists utilize techniques like quantitative real-time polymerase chain reaction (qRT-PCR) to measure the messenger RNA (mRNA) levels of FXR target genes. A primary example is the small heterodimer partner (SHP), a key downstream gene regulated by FXR activation.

Complementing gene expression analysis, protein analysis is conducted to validate that the observed changes in mRNA levels translate into functional alterations in protein quantities. Western blotting is a standard and widely used technique for this purpose, allowing for the detection and quantification of specific proteins. For instance, researchers would measure the protein levels of FXR and SHP in cells or tissues following treatment with this compound to confirm the functional outcome of gene expression changes.

Table 1: Gene and Protein Analysis Techniques in this compound Studies

| Target Pathway Element | Experimental Technique | Purpose |

|---|---|---|

| Gene Expression (mRNA) | Quantitative Real-Time PCR (qRT-PCR) | Measures the quantity of specific gene transcripts (e.g., FXR, SHP) to assess the impact of this compound on gene activation or repression. |

| Protein Levels | Western Blotting | Detects and quantifies specific proteins (e.g., FXR, SHP) to confirm that changes in gene expression result in corresponding changes in protein abundance. |

Molecular and Biochemical Assays for Signaling Cascade Analysis

A variety of molecular and biochemical assays are deployed to further dissect the signaling cascades influenced by this compound. These assays provide detailed insights into the specific molecular interactions and enzymatic activities that are modulated by the compound.

Reporter gene assays are a powerful tool in this context. In these experiments, a reporter gene, such as that for luciferase, is linked to a promoter region that is controlled by a specific transcription factor, like FXR. When this compound activates FXR, the receptor binds to the promoter, initiating the transcription of the luciferase gene. The resulting emission of light provides a quantifiable measure of the pathway's activation, with the signal intensity being directly proportional to the level of activation.

Enzyme-linked immunosorbent assays (ELISAs) are another versatile and commonly used biochemical assay. ELISAs can be adapted to measure the concentration of specific proteins or to detect the activation of signaling molecules through post-translational modifications, such as phosphorylation. For example, an ELISA could be designed to quantify the levels of a downstream signaling molecule to assess the activation of a particular pathway in response to this compound.

To investigate direct physical interactions between this compound and its target proteins, researchers may turn to biophysical techniques like surface plasmon resonance (SPR). SPR can measure the binding affinity and kinetics between the compound and a target receptor in real-time, providing direct evidence of a molecular interaction and characterizing the strength and stability of the binding.

Table 2: Molecular and Biochemical Assays for Analyzing Signaling Cascades

| Assay Type | Purpose | Example Application in this compound Research |

|---|---|---|

| Reporter Gene Assay | To measure the transcriptional activity of a specific signaling pathway. | A luciferase-based reporter assay to quantify the activation of the farnesoid X receptor (FXR) signaling pathway. |

| Enzyme-Linked Immunosorbent Assay (ELISA) | To quantify the concentration of specific proteins or signaling molecules. | Measurement of downstream signaling molecules to determine the functional activation of a target pathway. |

| Surface Plasmon Resonance (SPR) | To analyze the kinetics and affinity of molecular interactions. | Determining the direct binding affinity and kinetics of this compound to its target receptor protein. |

Advanced Analytical and Bioanalytical Methodologies for Paba Ursodeoxycholic Acid Research

Chromatographic Techniques for Separation and Quantification

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the cornerstone for the analysis of PABA-UDCA. It allows for the efficient separation of the analyte from complex mixtures, including biological fluids and pharmaceutical formulations. The choice of detector is critical and is tailored to the specific requirements of the analysis, such as sensitivity and structural information.

The separation of PABA-UDCA is typically achieved using reversed-phase HPLC columns, such as C18 or C8. mfd.org.mknih.govasianpubs.org The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. mfd.org.mknih.gov

Different detection methods can be coupled with HPLC, each offering distinct advantages:

Mass Spectrometry (MS) : HPLC coupled with tandem mass spectrometry (LC-MS/MS) is the premier method for analyzing bile acids and their conjugates due to its exceptional sensitivity and specificity. grafiati.comnssresearchjournal.com It allows for reliable quantification even at very low concentrations in complex biological matrices like plasma. nssresearchjournal.comnih.gov For related compounds like UDCA, electrospray ionization (ESI) in negative ion mode is commonly used. nssresearchjournal.comnih.gov

UV Detection : While ursodeoxycholic acid itself has poor UV absorption, requiring detection at low wavelengths around 200-216 nm, the PABA moiety in PABA-UDCA is a strong chromophore. mfd.org.mknih.gov PABA exhibits significant absorption in the UVB range (around 280-290 nm), which makes UV detection a simple, robust, and effective quantification method for the conjugate. researchgate.netmdpi.com

Evaporative Light Scattering Detector (ELSD) : ELSD is a universal detector that is not dependent on the optical properties of the analyte. It is suitable for detecting compounds like bile acids that lack a strong UV chromophore and provides a response proportional to the mass of the analyte. nih.gov

Refractive Index (RI) Detector : Like ELSD, the RI detector is a universal detector that measures the change in the refractive index of the mobile phase as the analyte elutes. It has been successfully used for the analysis of UDCA. nih.govasianpubs.org However, it is generally less sensitive than MS or UV detection and is incompatible with gradient elution. asianpubs.org

Table 1: Comparison of HPLC Detection Methods for Bile Acid Analysis

| Detector Type | Principle | Advantages | Disadvantages | Typical Application for PABA-UDCA |

|---|---|---|---|---|

| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ionized analytes. | High sensitivity and specificity; provides structural information. nssresearchjournal.comnih.gov | Higher cost and complexity. | Gold standard for bioanalysis and metabolite identification. grafiati.com |

| UV-Vis | Measures absorbance of light by the analyte. | Simple, robust, cost-effective. Highly suitable for PABA-UDCA due to PABA's chromophore. researchgate.net | Low sensitivity for analytes with poor chromophores (like UDCA alone). mfd.org.mk | Routine quantification in pharmaceutical formulations and in vitro assays. |

| Evaporative Light Scattering (ELSD) | Measures light scattered by analyte particles after solvent evaporation. | Universal detection for non-volatile analytes; compatible with gradient elution. nih.gov | Non-linear response; less sensitive than MS. | Analysis of impurities and formulations where UV/MS is unavailable. nih.gov |

| Refractive Index (RI) | Measures changes in the refractive index of the eluent. | Universal, simple, inexpensive. nih.gov | Low sensitivity; not compatible with gradient elution; sensitive to temperature and pressure changes. asianpubs.org | Isocratic analysis of high-concentration samples. asianpubs.org |

Spectroscopic Methods for Structural and Quantitative Analysis (e.g., UV Spectroscopy, Mass Spectrometry)

Spectroscopic techniques are indispensable for both confirming the chemical structure of PABA-UDCA and for its quantification.

UV Spectroscopy : This method is primarily used for quantitative analysis. The strong UV absorbance of the PABA component allows for the development of simple and rapid spectrophotometric methods. researchgate.net Studies on PABA show a maximum absorption between 280 nm and 290 nm, depending on the solvent. mdpi.com In contrast, UDCA's absorption maximum is typically observed at much lower wavelengths, such as 205 nm or 216 nm. This distinction makes UV spectroscopy a specific tool for quantifying the intact PABA-UDCA conjugate. The photodegradation of the PABA moiety under UV light has also been studied, which is a relevant consideration for sample handling and stability testing. nih.gov

Mass Spectrometry (MS) : MS is a powerful tool for both structural elucidation and sensitive quantification. In the analysis of UDCA and its conjugates, precursor and product ions are monitored for unambiguous identification. For example, in LC-MS/MS analysis of UDCA, the transition of the precursor ion at m/z 391.3 to a product ion is monitored. dovepress.com For PABA-UDCA, fragmentation would be expected to yield characteristic ions corresponding to the PABA moiety, the UDCA steroid nucleus, and the intact parent molecule, confirming the compound's identity.

Advanced Mass Spectrometry for Metabolite Characterization (e.g., Squared Energy-Resolved Mass Spectrometry)

The characterization of metabolites is critical to understanding the biological fate of PABA-UDCA. Advanced MS techniques provide deeper structural insights, especially for distinguishing between isomers.

Squared Energy-Resolved Mass Spectrometry (ER²-MS) : This innovative technique significantly enhances the structural annotation of complex metabolites like bile acid conjugates. nih.gov ER²-MS utilizes instruments with two collision cells to perform two stages of fragmentation analysis. nih.govnih.gov

First Stage (First ER-MS) : This stage generates a "first-generation breakdown graph" which is used to identify the site of conjugation on the molecule. nih.gov

Second Stage (Second ER-MS) : This stage produces a "second-generation breakdown graph" of specific fragment ions to characterize the core structure (e.g., the steroid scaffold). nih.govnih.gov

This approach provides high-confidence structural analysis and is a legitimate tool for identifying phase II metabolites, making it exceptionally well-suited for studying how PABA-UDCA is metabolized in biological systems. grafiati.comnih.gov

Validation Parameters for Research Methodologies (Linearity, Precision, Accuracy, Specificity, Robustness)

To ensure that analytical methods for PABA-UDCA are reliable and reproducible, they must be thoroughly validated according to established guidelines, such as those from the International Conference on Harmonization (ICH). mfd.org.mknih.gov

Linearity : This parameter confirms a direct proportional relationship between the concentration of the analyte and the analytical signal. For HPLC methods used for UDCA, excellent linearity is often reported with a correlation coefficient (r²) greater than 0.99. nih.govwisdomlib.org

Precision : Precision measures the closeness of agreement between a series of measurements from the same sample. It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For a method to be considered precise, the relative standard deviation (%RSD) should typically be below 2.0%. wisdomlib.org

Accuracy : Accuracy reflects how close the measured value is to the true value. It is often determined through recovery studies, where a known amount of the analyte is added to a sample matrix. Accepted recovery values generally range from 97.0% to 102.0%. wisdomlib.org

Specificity : This ensures that the analytical signal is solely from the analyte of interest, without interference from other components like impurities, degradation products, or matrix components. mfd.org.mknssresearchjournal.com In chromatography, this is demonstrated by separating the analyte peak from all other peaks. mfd.org.mk

Robustness : Robustness is the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition, pH, and column temperature. mfd.org.mk This ensures the method is reliable during routine use.

Table 2: Summary of Key Validation Parameters for Bile Acid Analysis

| Parameter | Definition | Typical Acceptance Criteria (from UDCA literature) |

|---|---|---|

| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation Coefficient (r²) > 0.99. nih.govwisdomlib.org |

| Precision | The degree of scatter between a series of measurements. | Relative Standard Deviation (%RSD) < 2%. wisdomlib.org |

| Accuracy | The closeness of the test results to the true value. | Recovery between 97.0% and 102.0%. wisdomlib.org |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | No interfering peaks at the retention time of the analyte. mfd.org.mk |

| Robustness | A measure of the method's capacity to remain unaffected by small variations in parameters. | System suitability parameters remain within limits despite minor changes in method conditions. mfd.org.mk |

| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Calculated based on signal-to-noise ratio (e.g., 3:1). nih.gov |

| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Calculated based on signal-to-noise ratio (e.g., 10:1). nih.gov |

Emerging Research Frontiers and Future Perspectives on Paba Ursodeoxycholic Acid

Investigating Novel Paba-ursodeoxycholic Acid Derivatives for Enhanced Properties

The synthesis of novel derivatives of PABA-UDCA is a key area of research focused on improving its therapeutic profile. nih.gov One such derivative is PABA-UDCA disulphate, which has been synthesized and compared to PABA-UDCA for its potential in detecting intestinal bacteria. nih.gov This derivative maintains the ability to be deconjugated by cholylglycine hydrolase to release free PABA, a characteristic it shares with the parent compound. nih.gov Animal studies have shown that the urinary excretion of PABA is significantly higher in rats with an intestinal stagnant loop after oral administration of PABA-UDCA disulphate, suggesting its utility as a marker for intestinal bacterial overgrowth. nih.gov

Another area of exploration is the conjugation of UDCA with other molecules. For instance, a conjugate of UDCA monophosphate with 5-aminosalicylic acid (5-ASA), known as 5-ASA-UDCA monophosphate, has been synthesized. nih.gov This compound is efficiently broken down by cholylglycine hydrolase to release 5-ASA, indicating its potential as a tool for evaluating intestinal microorganisms. nih.gov The development of these derivatives showcases the efforts to create compounds with enhanced properties for both diagnostic and therapeutic applications.

Elucidating Undiscovered Molecular and Cellular Signaling Pathways

The mechanism of action of PABA-UDCA is believed to involve the modulation of bile acid signaling pathways, which are critical for regulating lipid and glucose metabolism. ontosight.ai Bile acids, including UDCA and its derivatives, act as signaling molecules that can influence nuclear receptors like the farnesoid X receptor (FXR). ontosight.aidrugbank.com While UDCA itself is not an FXR agonist, its derivatives could potentially have different effects on this and other signaling pathways. jomes.orgmdpi.com

Research into the parent compound, UDCA, provides insights into potential pathways that PABA-UDCA might influence. UDCA has been shown to have cytoprotective, anti-apoptotic, and immunomodulatory properties. nih.gov It can modulate various cellular processes, including the inhibition of apoptosis induced by other toxic bile acids, by interfering with mitochondrial membrane perturbation and reducing the pro-apoptotic protein Bax. nih.gov Furthermore, UDCA has been found to influence the PI3K/AKT/MEK/ERK1/2 pathway in polycystic human cholangiocytes, inhibiting their hyperproliferation. nih.gov Understanding how the addition of the PABA moiety alters these signaling activities is a crucial area for future investigation.

Development of Sophisticated Preclinical Models for Complex Disease Mechanisms

To fully understand the therapeutic potential of PABA-UDCA and its derivatives, the development of sophisticated preclinical models is essential. Animal models, such as rats with artificially created enteric blind loops, have been instrumental in studying the effects of these compounds on intestinal bacterial overgrowth. nih.gov These models allow for the in vivo evaluation of the deconjugation of PABA-UDCA and the subsequent excretion of PABA, providing a measure of intestinal bacterial activity. nih.gov

Furthermore, preclinical models of liver diseases are crucial for evaluating the therapeutic efficacy of PABA-UDCA. For instance, in a rat model of polycystic liver disease, UDCA was shown to inhibit hepatic cystogenesis and fibrosis. nih.gov Such models could be adapted to test the effects of PABA-UDCA and its derivatives on complex disease mechanisms. The use of these models helps to bridge the gap between in vitro studies and human clinical trials, providing valuable data on the compound's in vivo behavior and potential therapeutic benefits.

Role of this compound in Modulating Host-Microbiome Axes

The gut microbiome plays a pivotal role in the metabolism of bile acids and is increasingly recognized as a key player in health and disease. researchgate.netnih.gov PABA-UDCA is designed to be a substrate for bacterial bile salt hydrolases, enzymes that deconjugate the compound, releasing PABA and UDCA. mdpi.comgrafiati.com This interaction places PABA-UDCA directly at the host-microbiome interface.

Studies on UDCA have demonstrated its ability to modulate the gut microbiota. For example, UDCA treatment in mice with non-alcoholic fatty liver disease (NAFLD) led to a decrease in the relative abundance of Firmicutes and an increase in Bacteroidetes. nih.gov It also restored the abundance of beneficial bacteria like Roseburia in patients with gallstones. mdpi.com Given that PABA-UDCA's action is dependent on bacterial enzymes, it is plausible that it could also influence the composition and function of the gut microbiome. Investigating these potential effects is a significant frontier in understanding the full spectrum of PABA-UDCA's biological activities.

Application of Computational and Systems Biology Approaches in Bile Acid Research

Computational and systems biology approaches are becoming increasingly valuable in bile acid research. nih.gov These methods can be used to model the complex interactions between bile acids, their receptors, and metabolic pathways. For PABA-UDCA, in silico tools could be employed to predict its binding affinity to various nuclear receptors and transporters, helping to elucidate its mechanism of action. dntb.gov.uaresearchgate.net

Systems models have been developed to describe the metabolism and disposition of UDCA and its conjugates in both healthy individuals and patients with primary biliary cirrhosis. nih.gov These models can simulate the distribution of the drug and its metabolites in different body compartments and predict the impact of altered enterohepatic circulation. nih.gov Similar models could be developed for PABA-UDCA to optimize its therapeutic use and to understand its pharmacokinetic profile in various disease states. By integrating experimental data with computational modeling, researchers can gain a more comprehensive understanding of the compound's behavior and identify new avenues for therapeutic intervention.

Q & A

Q. How to balance open-data mandates with intellectual property concerns in this compound research?

- Framework :

- Controlled Access : Deposit raw datasets in repositories with embargo periods (e.g., EMBL-EBI) .

- Collaborative Agreements : Partner with industry via Material Transfer Agreements (MTAs) for proprietary analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.